molecular formula C20H17N3O B2677539 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358758-38-9

5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2677539
CAS No.: 1358758-38-9
M. Wt: 315.376
InChI Key: STEYUBMVSBVXLQ-UHFFFAOYSA-N
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Description

5-(2-Methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic small molecule based on the pyrazolo[1,5-a]pyrazin-4-one scaffold, offered for research purposes. This compound is part of a class of fused heterocyclic structures that are of significant interest in medicinal chemistry and drug discovery. The core pyrazolo[1,5-a]pyrazinone structure is a privileged scaffold known for its diverse biological activities. Compounds based on this structure have been investigated for their potential as apoptosis inducers, particularly in cancer cell lines. For instance, a closely related analog, a 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6-dione derivative, was identified as a selective apoptosis inducer for H322 lung cancer cells containing a mutated p53 gene, acting in a dose-dependent manner . The structural features of this chemotype, including the 2-phenyl substitution and the N-benzyl group, are often key for its pharmacological properties. Researchers can utilize this compound as a building block for synthesizing more complex derivatives or as a reference standard in biological screening assays. It is intended for use in areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigating mechanisms of action in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(2-methylphenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-15-7-5-6-10-17(15)14-22-11-12-23-19(20(22)24)13-18(21-23)16-8-3-2-4-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEYUBMVSBVXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Position 5) Substituents (Position 2) Key Properties
5-(2-Methylbenzyl)-2-phenylpyrazolo[...]one 2-Methylbenzyl Phenyl Enhanced lipophilicity; potential metabolic stability
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-[...]one 2-Fluorobenzyl 4-Fluorophenyl Increased polarity due to fluorine; improved target binding in some contexts
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (2) Cyclized β-amidomethyl Ethoxyphenyl Improved pharmacokinetics (t₁/₂ ~30 min); acts as a prodrug precursor
2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one H Phenyl Simpler structure; lower molecular weight (211.22 g/mol)

Key Observations :

  • The 2-methylbenzyl group in the target compound likely improves membrane permeability compared to unsubstituted or fluorinated analogs .
  • Cyclized derivatives (e.g., compound 2) exhibit superior plasma exposure (4-fold higher than acyclic analogs) but lack reversibility under physiological conditions, limiting prodrug utility .

Key Observations :

  • The target compound’s synthesis likely parallels RA-0002034 (1), involving pyrazole-vinyl sulfone coupling .
  • Cyclization efficiency depends on base strength and solvent, with K₂CO₃ in ethanol being optimal for dihydropyrazolo derivatives .

Pharmacokinetic and Functional Comparisons

Table 3: Pharmacokinetic Parameters

Compound Plasma Half-Life (mice) Plasma Exposure (AUC) Reactivity with Thiols (e.g., GSH)
Target Compound (hypothetical) ~10–30 min* Moderate* Likely reactive (vinyl sulfone warhead)
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one ~30 min 4-fold higher than 1 Non-reactive under physiological pH
Acyclic β-Amidomethyl Vinyl Sulfone (1) ~10 min Low Rapid thiol adduct formation

Key Observations :

  • Cyclized derivatives (e.g., compound 2) exhibit prolonged half-life and exposure but cannot regenerate the active acyclic form in vivo, limiting their utility as prodrugs .
  • The 2-methylbenzyl group in the target compound may delay metabolic clearance compared to smaller substituents (e.g., H or methylsulfonyl) .

Biological Activity

5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its research findings.

Chemical Structure and Synthesis

The molecular formula for 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is C18H18N4OC_{18}H_{18}N_4O. Its structure features a pyrazolo[1,5-a]pyrazine core with substitutions that enhance its biological properties.

Synthesis Methods

The synthesis typically involves multi-step reactions starting from readily available precursors. One common method includes:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : Cyclization of hydrazine derivatives with diketones or ketoesters under controlled acidic or basic conditions.
  • Substitution Reactions : Introduction of the 2-methylbenzyl and phenyl groups via nucleophilic substitution reactions.

Optimized industrial methods may utilize continuous flow reactors to ensure consistent quality and yield .

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer activity. For instance, a related compound was shown to selectively inhibit the growth of H322 lung cancer cells through inducing apoptosis without affecting normal vascular endothelial cells . This selectivity suggests a promising therapeutic window for cancer treatment.

Anti-inflammatory Effects

Studies have suggested that compounds within this class may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of specific enzymes or receptors associated with inflammatory pathways .

The biological effects of 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways involved in inflammation and cancer progression.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially affecting gene expression and cellular function .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazolo derivatives:

  • Study on Anticancer Activity : A study demonstrated that a derivative induced apoptosis in H322 cells while remaining non-cytotoxic to normal cells, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Activity : Another research focused on the anti-inflammatory effects of similar compounds, indicating their potential use in treating inflammatory diseases by modulating immune responses .
  • Structure-Activity Relationship (SAR) : Research has explored how variations in the chemical structure influence biological activity, providing insights into optimizing these compounds for enhanced efficacy .

Summary Table of Biological Activities

Activity TypeCompound EffectReference
AnticancerInduces apoptosis in H322 cells
Anti-inflammatoryModulates immune responses
Enzyme InhibitionInhibits critical enzymes

Q & A

Q. What are the common synthetic routes for 5-(2-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, and how do microwave-assisted methods improve efficiency?

Methodological Answer: The compound is typically synthesized via condensation reactions between pyrazole precursors and substituted benzyl halides. Traditional methods involve refluxing in polar solvents (e.g., acetonitrile) with potassium iodide as a catalyst, yielding ~57% after column chromatography . Microwave-assisted synthesis significantly improves efficiency by reducing reaction times (e.g., 5 minutes vs. hours) and enhancing yields (up to 72% for derivatives) through controlled dielectric heating . Key steps include:

  • Microwave conditions : 60°C, MeOH solvent, short irradiation cycles .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients .

Q. Which in vitro assays are most effective for evaluating antiproliferative activity, and how are apoptotic mechanisms confirmed?

Methodological Answer:

  • Antiproliferative assays :
    • MTT/WST-1 : Measures mitochondrial activity in A549 and H322 lung cancer cells (IC₅₀ values range: 5–20 µM) .
    • Colony formation : Assesses long-term growth inhibition .
  • Apoptosis confirmation :
    • Annexin V/PI staining : Quantifies early/late apoptotic cells via flow cytometry .
    • Caspase-3/7 activation : Fluorometric assays using substrates like Ac-DEVD-AMC .
    • Western blotting : Detects cleaved PARP and Bax/Bcl-2 ratios .

Advanced Research Questions

Q. How do structural modifications (e.g., 2-phenyl or 5-benzyl groups) influence bioactivity and selectivity against lung cancer cells?

Methodological Answer: Modifications at the 2-phenyl and 5-benzyl positions critically affect potency and selectivity (Table 1):

DerivativeSubstituentIC₅₀ (A549)Key MechanismReference
8d2-Ferrocenyl8.2 µMROS ↑, Integrin β4 ↑
8e5-(3,4-Dimethoxybenzyl)12.5 µMG2/M arrest
164-Trifluoromethylphenyl6.7 µMHsp70 inhibition
Key insights :
  • Electron-withdrawing groups (e.g., CF₃) enhance cytotoxicity by stabilizing charge-transfer interactions .
  • Bulky substituents (e.g., ferrocenyl) improve membrane permeability but may reduce solubility .

Q. What pharmacokinetic challenges are associated with this compound, and how can cyclization products be mitigated?

Methodological Answer:

  • Challenges : Rapid plasma clearance (t₁/₂ = ~10 min in mice) due to cyclization to inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one .
  • Mitigation strategies :
    • pH optimization : Maintain formulations at pH < 7 to slow retro-Michael reactions .
    • Prodrug design : Introduce ester moieties to block cyclization-prone sites .
    • Analytical monitoring : Use HPLC-MS to detect cyclic byproducts during stability studies .

Q. How do researchers analyze mechanisms involving integrin β4 and ROS modulation?

Methodological Answer:

  • Integrin β4 :
    • qPCR/Western blot : Measure mRNA/protein levels in treated vs. control cells .
    • Knockdown assays : siRNA-mediated silencing to confirm role in apoptosis .
  • ROS modulation :
    • DCFDA assay : Fluorescent detection of intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate .
    • NAC rescue : Pre-treatment with N-acetylcysteine to reverse ROS-mediated apoptosis .

Q. What in vivo models validate efficacy, and what are critical experimental design considerations?

Methodological Answer:

  • Models :
    • Nude mouse xenografts : A549 cells implanted subcutaneously; tumor volume monitored post-treatment (20 mg/kg, i.p., 3× weekly) .
    • Pharmacokinetic profiling : Plasma exposure (AUC) and tissue distribution via LC-MS/MS .
  • Design considerations :
    • Dose optimization : Balance efficacy (tumor regression) vs. toxicity (weight loss, organ histology) .
    • Control groups : Include vehicle, positive control (e.g., cisplatin), and cyclic metabolite .

Methodological and Analytical Considerations

Q. What techniques are critical for characterizing purity and stability?

Methodological Answer:

  • Purity :
    • HPLC : C18 column, acetonitrile/water gradient (95% purity threshold) .
    • NMR : Confirm regiochemistry via NOESY (e.g., pyrazole H-3 coupling) .
  • Stability :
    • Forced degradation : Heat/humidity stress tests (40°C/75% RH) with HPLC tracking .
    • X-ray crystallography : Resolve crystal packing (e.g., triclinic P1 system) to identify polymorphs .

Q. How should researchers differentiate autophagy induction from apoptosis?

Methodological Answer:

  • Autophagy markers :
    • LC3-II/LC3-I ratio : Western blot or GFP-LC3 puncta quantification .
    • Lysosomal inhibition : Use chloroquine to block autophagic flux; observe LC3-II accumulation .
  • Apoptosis dominance :
    • Pan-caspase inhibitors (Z-VAD-FMK) : If apoptosis is blocked but cell death persists, autophagy is likely primary .

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